molecular formula C12H9BrClNO2S B13347599 N-(4-bromo-2-chlorophenyl)benzenesulfonamide

N-(4-bromo-2-chlorophenyl)benzenesulfonamide

Cat. No.: B13347599
M. Wt: 346.63 g/mol
InChI Key: RLLGKFOFSUHVPG-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-chlorophenyl)benzenesulfonamide is a chemical compound offered for research use only. It features a benzenesulfonamide scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities and presence in compounds targeting various disease pathways . Researchers value this class of compounds for its potential in multiple fields. In oncology, benzenesulfonamide derivatives are investigated as potent inhibitors of key enzymes and proteins involved in cancer progression. This includes the inhibition of Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors like triple-negative breast cancer, which is crucial for tumor pH regulation and survival . Other derivatives have been designed as innovative BRAF V600E inhibitors, targeting a common mutation in melanomas and other cancers, with some showing comparable inhibitory activity to reference drugs in preclinical models . Beyond anticancer applications, the benzenesulfonamide core is a key structural component in the development of antiviral agents. Structural modifications of benzenesulfonamide-containing compounds have led to the discovery of novel HIV-1 Capsid (CA) protein inhibitors with dual-stage antiviral activity and improved metabolic stability . Additionally, certain benzenesulfonamide derivatives exhibit significant antimicrobial and anti-biofilm activities against pathogens such as Staphylococcus aureus and Klebsiella pneumonia , highlighting their potential as scaffolds for novel anti-infective drugs . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H9BrClNO2S

Molecular Weight

346.63 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9BrClNO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H

InChI Key

RLLGKFOFSUHVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Bromo-2-chlorophenol or 4-bromo-2-chloroaniline derivatives are common intermediates.
  • Benzenesulfonyl chloride or related sulfonylating agents are used to introduce the sulfonamide group.
  • The target compound involves substitution on the aromatic ring with bromine and chlorine at the 4- and 2-positions respectively, and attachment of the benzenesulfonamide group to the nitrogen.

Step 1: Synthesis of 4-Bromo-2-chlorophenol or 4-Bromo-2-chloroaniline

A critical precursor is 4-bromo-2-chlorophenol, which can be prepared by selective bromination of 2-chlorophenol.

  • Bromination of 2-chlorophenol : This is typically performed by reacting 2-chlorophenol with bromine in an inert solvent such as carbon tetrachloride at controlled temperatures (0 to 20 °C) to avoid undesired isomers.
  • The reaction proceeds with high regioselectivity to yield 4-bromo-2-chlorophenol in yields around 87% (Raiford et al., 1933).
  • The process can be optimized by using tertiary amine salts as additives (e.g., trimethylamine hydrochloride) in 1-10% weight relative to 2-chlorophenol to improve purity and reduce side-products.
  • Melt bromination is also practiced, starting at 0 °C and gradually increasing temperature to just above the melting point of the reaction mixture for better control.

This step is important as the 4-bromo-2-chlorophenol intermediate is a valuable building block for further functionalization.

Step 2: Conversion to this compound

The sulfonamide formation involves the reaction of the halo-substituted aniline derivative with benzenesulfonyl chloride.

  • General sulfonamide synthesis : Aromatic amines react with sulfonyl chlorides in the presence of a base (commonly triethylamine) in an organic solvent such as dichloromethane at 0 °C to room temperature.
  • For example, 4-bromo-2-chloroaniline is treated with benzenesulfonyl chloride under these conditions to yield this compound.
  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, releasing HCl which is scavenged by the base.
  • Reaction times are typically short (1-4 hours) and yields are generally high.

This approach is supported by analogous sulfonamide syntheses reported in patents and literature, where halogenated anilines are converted efficiently to their sulfonamide derivatives under mild conditions.

Alternative Tandem Nitration and Halogenation Routes

  • A novel method reported involves metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to obtain N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives.
  • This method uses inexpensive metal nitrates (Cu(NO3)2·3H2O, Fe(NO3)3·9H2O) and ammonium nitrate as nitration agents, followed by halogenation.
  • Although primarily for nitro derivatives, this route demonstrates the versatility of functionalizing N-phenylbenzenesulfonamides and could be adapted for preparing halo-substituted sulfonamides like this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination of 2-chlorophenol Br2 in CCl4, with amine salt additive 0 to 20 1-3 ~87 Use of tertiary amine salts improves purity
Sulfonamide formation 4-bromo-2-chloroaniline + benzenesulfonyl chloride + Et3N 0 to RT 1-4 High Dichloromethane solvent, base scavenges HCl
Tandem nitration/halogenation N-phenylbenzenesulfonamide + metal nitrates + halogen source RT to mild heating Variable Moderate Metal-promoted, chemoselective; adaptable

Research Outcomes and Analytical Data

  • The bromination step yields high-purity 4-bromo-2-chlorophenol with minimal 2,6-isomer formation due to controlled temperature and additive use.
  • Sulfonamide products typically show sharp melting points and characteristic IR bands for sulfonamide S=O and N-H stretching.
  • NMR and mass spectrometry confirm the substitution pattern and molecular weight consistent with this compound.
  • Purification is generally by recrystallization or column chromatography, yielding analytically pure compounds suitable for further biological or chemical evaluation.
  • The sulfonamide derivatives have been studied for biological activities such as antidiabetic effects, indicating the importance of precise synthetic control for functional testing.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives, while oxidation reactions can produce sulfonic acids or sulfonate esters.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)benzenesulfonamide is a sulfonamide compound with a sulfonamide functional group (-SO2NH2) attached to a phenyl ring that is further substituted with a 4-bromo-2-chlorophenyl moiety. It has a molecular formula of C12H10BrClNO2S and a molecular weight of approximately 331.64 g/mol. This compound is of interest in pharmaceutical research due to its potential interactions with biological targets.

Scientific Research Applications
this compound has potential applications in diverse fields. It is used as a building block in the synthesis of more complex organic molecules in chemistry. It is also used in biology.

  • Pharmaceuticals this compound can be a potential drug candidate for treating diseases related to carbonic anhydrase activity. Derivatives of benzenesulfonamides can inhibit various isoforms of carbonic anhydrases, indicating potential therapeutic applications in treating conditions like glaucoma and edema.
  • Inhibitor of Carbonic Anhydrases this compound exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrases, which are important enzymes involved in physiological processes such as respiration and acid-base balance.
  • Antimicrobial and anticancer properties Compounds with similar structures have been evaluated for their antimicrobial and anticancer properties, suggesting that this compound may also possess such activities.
  • Agricultural Chemicals this compound may serve in agricultural chemicals.
  • Insecticidal and acaricidal The 4-Bromo-2-chlorophenols are valuable intermediates for producing insecticidal and acaricidal active substances .

Analogues
The unique combination of bromine and chlorine substituents in this compound potentially enhances its selectivity and efficacy against specific biological targets compared to its analogs. Some examples of analogs include:

  • N-(4-chlorophenyl)benzenesulfonamide, which lacks bromine substitution and may have different biological activities.
  • N-(4-fluorophenyl)benzenesulfonamide, which has fluorine instead of bromine, affecting lipophilicity and bioactivity.
  • N-(3-bromophenyl)benzenesulfonamide, which has bromine at a different position and may alter interaction profiles with targets.

Other benzenesulfonamides applications

  • Aryl thiazolone–benzenesulfonamides showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .
  • A ureido-bearing p-benzenesulfonamide CA IX inhibitor, SLC-0111, displayed promising antiproliferative effects in cancer cells in vitro and in vivo, being in Phase Ib/II .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The orientation of the sulfonamide group relative to the aromatic ring significantly impacts molecular conformation. For example:

  • N-(4-Bromo-2-chlorophenyl)benzenesulfonamide : The dihedral angle between the benzene ring and the SO₂–NH–CO–C group is 82.8° , as observed in structurally similar N4BPSTMAA ().
  • N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide (N4CPSTMAA) : Exhibits a dihedral angle of 82.2° , indicating minimal steric disruption from the chloro substituent .
  • N-(4-Methylphenylsulfonyl)-2,2,2-trimethylacetamide (N4MPSTMAA) : A smaller angle of 71.2° due to the methyl group’s steric bulk .

Table 1: Dihedral Angles in Sulfonamide Derivatives

Compound Dihedral Angle (°) Substituents
This compound 82.8 4-Br, 2-Cl
N4CPSTMAA 82.2 4-Cl
N4MPSTMAA 71.2 4-CH₃

Halogen Substituents and Intermolecular Interactions

Halogens influence crystal packing via hydrogen bonding and van der Waals interactions:

  • This compound : Forms N–H⋯O hydrogen bonds , creating a centrosymmetric ring motif (R₂²(8)) .
  • 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (1) : The nitro group introduces additional dipole interactions, altering Hirshfeld surface profiles compared to bromine/chloro analogs ().
  • 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide (2) : Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity, reducing π-π stacking compared to bromine analogs .

Table 2: Key Intermolecular Interactions

Compound Dominant Interactions Hirshfeld Surface Features
This compound N–H⋯O, Br⋯Cl contacts High Br contribution (≈15%)
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide N–H⋯O, NO₂⋯π interactions Enhanced O⋯H contacts (≈30%)
4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide F⋯H, N–H⋯O Reduced π-π stacking

Electronic and Bioactivity Profiles

Substituents modulate electronic properties and applications:

  • N-(Pyridin-2-yl)benzenesulfonamide derivatives : Pyridinyl groups enhance binding to insect nicotinic acetylcholine receptors, reducing bee toxicity (e.g., Flupyrimin-based analogs in ).
  • Schiff base sulfonamides : Electron-withdrawing groups (e.g., thiophene or diphenylmethylene ) redshift UV-Vis absorption, enabling photophysical applications ().
  • This compound : Halogens increase lipophilicity, making it suitable for hydrophobic drug targets .

Biological Activity

N-(4-bromo-2-chlorophenyl)benzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C12H10BrClN2O2S and a molecular weight of approximately 331.64 g/mol, has been investigated for its potential therapeutic applications, including as an inhibitor of carbonic anhydrases and for its antimicrobial and anticancer properties.

Structural Characteristics

The compound's structure includes a sulfonamide functional group (-SO2NH2) attached to a phenyl ring that is further substituted with a 4-bromo-2-chlorophenyl moiety. The presence of halogen substituents (bromine and chlorine) enhances lipophilicity, potentially influencing its biological activity. The unique combination of these substituents may improve selectivity and efficacy against specific biological targets compared to related compounds.

The mechanism of action for this compound primarily involves:

  • Inhibition of Carbonic Anhydrases (CAs) : This compound has shown significant inhibitory effects on various isoforms of carbonic anhydrases, which are crucial for physiological processes such as respiration and acid-base balance. In particular, it has been noted for its selectivity towards carbonic anhydrase IX (CA IX), a target in cancer therapy due to its overexpression in certain tumors .
  • Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antibacterial properties by interfering with bacterial growth through enzyme inhibition. This suggests that this compound may also exhibit antimicrobial effects, warranting further investigation.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, particularly in breast cancer models (e.g., MDA-MB-231). The induction of apoptosis was evidenced by significant increases in annexin V-FITC-positive cells, indicating late-stage apoptosis .

Inhibitory Effects on Cancer Cell Lines

Research has demonstrated the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown promising results against various breast cancer cell lines:

CompoundCell LineIC50 (μM)Selectivity
4eMDA-MB-2311.52–6.315.5 to 17.5 times higher than normal cells
4gMCF-71.55–3.92High selectivity for cancer cells

These results indicate that the compound can effectively inhibit cancer cell proliferation at low concentrations while sparing normal cells .

Antimicrobial Activity

In terms of antimicrobial properties, this compound has been evaluated against various bacterial strains:

Bacterial StrainInhibition (%) at 50 μg/mL
Staphylococcus aureus80.69%
Klebsiella pneumoniae79.46%

These findings suggest that the compound exhibits significant antibacterial activity, particularly against gram-positive bacteria .

Case Studies

  • Carbonic Anhydrase Inhibition : A study focused on the inhibitory effects of benzenesulfonamides on CA IX revealed that compounds structurally similar to this compound had IC50 values ranging from 10.93 nM to 25.06 nM, demonstrating strong selectivity for CA IX over CA II .
  • Apoptosis Induction in Cancer Cells : In vitro studies indicated that certain derivatives could induce apoptosis significantly more than controls in MDA-MB-231 cells, highlighting their potential role in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-bromo-2-chlorophenyl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution between benzenesulfonyl chloride derivatives and substituted anilines. Key steps include:

  • Starting materials : 4-bromo-2-chloroaniline and benzenesulfonyl chloride.
  • Reagents : Bases such as triethylamine or pyridine to deprotonate the amine and facilitate sulfonamide bond formation .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions to optimize yield .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. For example, aromatic protons appear in the δ 7.0–8.0 ppm range .
  • X-ray crystallography : Resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding). Software like SHELXL refines crystallographic data .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 359.5 for C12_{12}H10_{10}BrClNO2_2S) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Pharmacological scaffolds : The sulfonamide group and halogen substituents make it a candidate for designing enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents .
  • Structure-activity relationship (SAR) studies : Modifying the bromo/chloro substituents can probe electronic effects on bioactivity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural analysis?

  • Data collection : Use high-resolution synchrotron sources to improve data quality.
  • Refinement strategies : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder .
  • Validation tools : Check R-factor convergence and residual electron density maps to ensure model accuracy .

Q. What experimental approaches address low yields in sulfonamide derivatization reactions?

  • Optimize stoichiometry : Use excess benzenesulfonyl chloride (1.2–1.5 eq.) to drive the reaction.
  • Activate the amine : Pre-treat the aniline with a Lewis acid (e.g., ZnCl2_2) to enhance nucleophilicity .
  • Alternative solvents : Switch to tetrahydrofuran (THF) for better solubility of intermediates .

Q. How do researchers reconcile contradictory bioactivity data in pharmacological studies?

  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
  • Computational modeling : Perform molecular docking to assess binding affinity variations caused by crystal packing or solvent effects .
  • Dose-response curves : Use Hill slope analysis to differentiate true activity from assay artifacts .

Q. What strategies improve the selectivity of This compound in enzyme inhibition assays?

  • Probe substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to the benzene ring to enhance target interaction .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to differentiate selective vs. non-specific interactions .

Methodological Notes

  • Crystallography : Always cross-validate SHELX-refined structures with PLATON’s ADDSYM to detect missed symmetry .
  • Synthetic troubleshooting : Monitor reactions via TLC using UV-active spots or iodine staining for intermediates .
  • Biological assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .

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